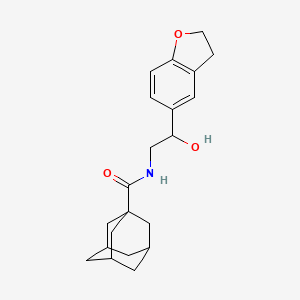

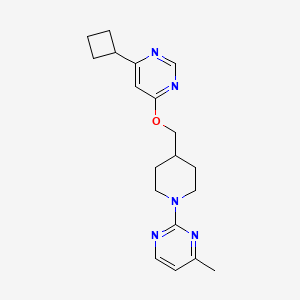

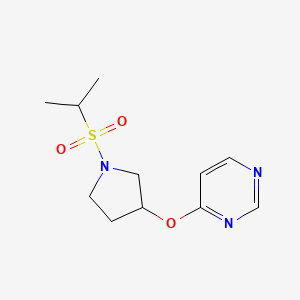

![molecular formula C11H12O6S B2974709 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid CAS No. 881044-58-2](/img/structure/B2974709.png)

3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid” is a carboxylic acid compound containing a benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit . It has a molecular weight of 335.33 and a molecular formula of C15H13NO6S .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H12O6S/c12-11(13)3-6-18(14,15)8-1-2-9-10(7-8)17-5-4-16-9/h1-2,7H,3-6H2,(H,12,13) . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual structure diagram. Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Polymer Science and Fuel Cells

A study by Yao et al. (2014) synthesized a sulfonic acid-containing benzoxazine monomer, which is closely related to 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid, for use in proton exchange membranes in direct methanol fuel cells. The study demonstrated that the membrane prepared from this monomer exhibited high proton conductivity and low methanol permeability, indicating its potential application in fuel cell technology (Yao et al., 2014).

Bioactivation of Mutagens via Sulfation

A paper by Glatt (1997) discussed the bioactivation of mutagens through sulfation, a process in which sulfuric acid esters are formed from substrates that include compounds similar to this compound. This research is significant in understanding the role of these compounds in biochemical pathways related to mutagenicity (Glatt, 1997).

Chemical Synthesis and Crystal Structures

Khan et al. (2011) synthesized and analyzed the crystal structures of benzenesulfonylamino derivatives of 3-(4-benzenesulfonyloxy-phenyl)-propionic acid. This study provides insights into the molecular conformation and interactions of such compounds, which could be relevant for the design of new materials or pharmaceuticals (Khan et al., 2011).

Organic Synthesis of Amino Acid Derivatives

Research by Foresti et al. (2003) explored the synthesis of α-amidoalkylphenyl sulfones from chiral aldehydes, including benzenesulfinic acid, which is structurally related to this compound. The study is significant for the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, important building blocks for biologically active compounds (Foresti et al., 2003).

Antioxidant Capacity Assays

Ilyasov et al. (2020) reviewed the reaction pathways in the ABTS/potassium persulfate decolorization assay of antioxidant capacity. The study involves compounds like 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate, which share a sulfonic acid group with this compound, and highlights the importance of these types of compounds in assessing antioxidant properties (Ilyasov et al., 2020).

Electrochemical Applications

A study by Zhang et al. (2016) proposed the use of 3,4-Dihydroxy-9,10-anthraquinone-2-sulfonic acid (ARS), a compound with structural similarities to this compound, as an electroactive organic molecule in flow batteries. The research provides valuable information on the potential application of such compounds in energy storage technologies (Zhang et al., 2016).

Safety and Hazards

特性

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6S/c12-11(13)3-6-18(14,15)8-1-2-9-10(7-8)17-5-4-16-9/h1-2,7H,3-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGGMOZNASWJKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

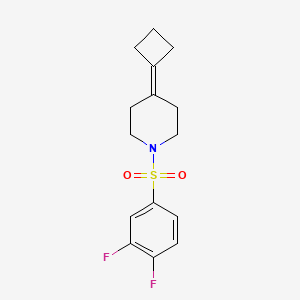

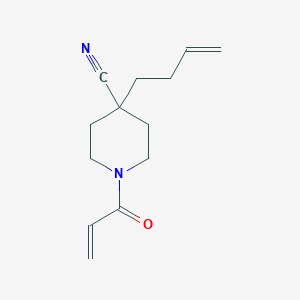

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2974631.png)

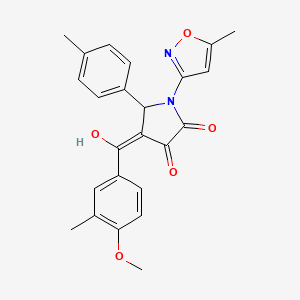

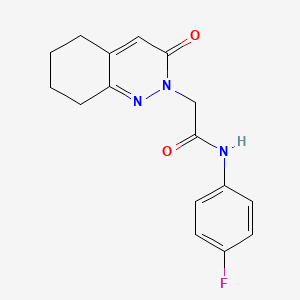

![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2974636.png)

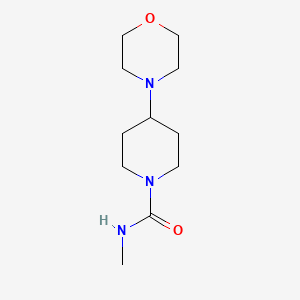

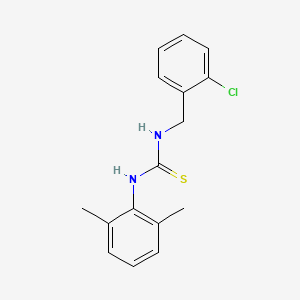

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2974640.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2974643.png)

![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)